

N-Propylbenzenemethanamine: A Technical Guide on its Synthesis, Properties, and Historical Context

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Benzenemethanamine, N-propyl-*

Cat. No.: *B112247*

[Get Quote](#)

This guide provides a comprehensive technical overview of N-propylbenzenemethanamine, a substituted benzylamine. It is intended for researchers, scientists, and professionals in drug development and organic chemistry. The document delves into the compound's chemical identity, synthesis methodologies, and physicochemical properties. While a definitive record of its initial discovery is not prominent in scientific literature, this guide establishes a historical context by exploring the broader development of benzylamine and phenethylamine chemistry, from which N-propylbenzenemethanamine emerged.

Introduction: Situating N-Propylbenzenemethanamine in Chemical History

The history of N-propylbenzenemethanamine is intrinsically linked to the broader exploration of phenethylamines and benzylamines, chemical classes that form the backbone of numerous biologically active compounds. The parent compound, phenethylamine, is a naturally occurring stimulant in the human brain.^[1] Its derivatives have been the subject of extensive research, notably by chemists like Alexander Shulgin, who synthesized a vast array of psychoactive compounds, detailed in his work "PiHKAL: A Chemical Love Story".^[2] This exploration into the pharmacological potential of substituted phenethylamines spurred significant interest in this chemical space.^{[2][3]}

Benzylamine, the structural parent of N-propylbenzenemethanamine, was first synthesized by Rudolf Leuckart through the reaction of benzaldehyde with formamide.^[4] Benzylamines have since become crucial intermediates in the synthesis of pharmaceuticals and other specialty chemicals.^[5] Derivatives of benzylamine have found applications as anti-emetics, monoamine oxidase inhibitors (MAOIs), and antimycobacterial agents.^{[4][6]}

Given this historical backdrop, it is highly probable that N-propylbenzenemethanamine was first synthesized as part of broader investigations into the structure-activity relationships of N-alkylated benzylamines or as a synthetic intermediate for more complex molecules. Its specific discovery is not a singular, celebrated event but rather a logical step in the systematic exploration of this versatile chemical family.

Chemical and Physical Properties

N-Propylbenzenemethanamine, also known as N-benzylpropan-1-amine, is an organic compound with the molecular formula C₁₀H₁₅N.^[7] It is a colorless to pale yellow liquid with a characteristic amine odor.^[5] The compound is slightly soluble in water but shows good solubility in organic solvents like alcohols and ethers.^[4]

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₅ N	[7]
Molar Mass	149.23 g/mol	[7]
IUPAC Name	N-benzylpropan-1-amine	[7]
CAS Number	2032-33-9	[7]
Boiling Point	212.2 °C at 760 mmHg	[2]
Density	0.909 g/cm ³	[2]
pKa (basic)	9.6	[8]
LogP	2.57710	[2]

Synthesis Methodologies

The synthesis of N-propylbenzenemethanamine can be achieved through several established organic chemistry reactions. The choice of method often depends on the starting materials, desired yield, and scalability.

Reductive Amination of Benzaldehyde with Propylamine

A common and efficient method for the synthesis of N-propylbenzenemethanamine is the reductive amination of benzaldehyde with propylamine. This two-step, one-pot reaction involves the initial formation of an imine intermediate, which is then reduced to the final amine product.

Experimental Protocol:

- **Imine Formation:** Benzaldehyde and propylamine are dissolved in a suitable solvent, such as methanol or ethanol. The reaction is typically carried out at room temperature. An acid catalyst, like acetic acid, can be added to facilitate the reaction.
- **Reduction:** A reducing agent, such as sodium borohydride (NaBH_4) or sodium cyanoborohydride (NaBH_3CN), is added to the reaction mixture. The reaction is stirred until the imine is completely reduced.
- **Workup and Purification:** The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product can be further purified by distillation or column chromatography.

Reductive amination of benzaldehyde.

N-Alkylation of Benzylamine with a Propyl Halide

Another straightforward approach is the N-alkylation of benzylamine with a propyl halide, such as 1-bromopropane or 1-iodopropane. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Experimental Protocol:

- **Reaction Setup:** Benzylamine is dissolved in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF). A base, such as potassium carbonate (K_2CO_3) or triethylamine

(Et₃N), is added to the solution.

- **Addition of Alkylating Agent:** The propyl halide is added dropwise to the reaction mixture at room temperature or with gentle heating.
- **Reaction Monitoring and Workup:** The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered to remove the inorganic salts, and the solvent is evaporated. The residue is then taken up in an organic solvent and washed with water to remove any remaining salts and unreacted starting materials.
- **Purification:** The crude product is purified by distillation under reduced pressure or by column chromatography.

N-Alkylation of benzylamine.

Potential Applications and Biological Activity

Due to the limited specific research on N-propylbenzenemethanamine, its applications are primarily as a chemical intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.^{[4][5]} The structural motif of a substituted benzylamine is present in a wide range of biologically active compounds.

The biological activity of N-propylbenzenemethanamine itself has not been extensively studied. However, based on its structural similarity to other phenethylamines and benzylamines, it may possess some activity at neurotransmitter systems.^[4] It is important to note that the compound is listed with hazard classifications indicating it can cause skin burns and eye damage, necessitating careful handling in a laboratory setting.^[4]

Conclusion

N-Propylbenzenemethanamine is a relatively simple N-alkylated benzylamine that is readily synthesized through standard organic chemistry techniques. While its own discovery is not a landmark event, its existence is a testament to the systematic exploration of the vast chemical space of phenethylamine and benzylamine derivatives. This exploration has been a cornerstone of medicinal chemistry, leading to the development of numerous important drugs.

Further research into the pharmacological properties of N-propylbenzenemethanamine and its derivatives could potentially uncover novel biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. N-Benzyl-N-propylamine | 2032-33-9 | lookchem [lookchem.com]
- 3. Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzylamine - Wikipedia [en.wikipedia.org]
- 5. Page loading... [wap.guidechem.com]
- 6. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties [openmedicinalchemistryjournal.com]
- 7. (PDF) Switching the N-Alkylation of Arylamines With Benzyl [research.amanote.com]
- 8. N-Propylbenzylamine | C10H15N | CID 74850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [N-Propylbenzenemethanamine: A Technical Guide on its Synthesis, Properties, and Historical Context]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b112247#discovery-and-history-of-n-propylbenzenemethanamine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com